molecular formula C21H20ClNO5 B11384023 N-(3-chlorobenzyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11384023
M. Wt: 401.8 g/mol
InChI Key: YHMKJHNYBURRTH-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring. The introduction of the chlorophenyl group can be achieved through a Friedel-Crafts acylation reaction using 3-chlorobenzyl chloride. The final step involves the formation of the acetamide linkage through an amidation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

N-[(3-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can be compared with other coumarin derivatives, such as:

    Warfarin: An anticoagulant used to prevent blood clots.

    Dicoumarol: A naturally occurring anticoagulant.

    Coumarin: The parent compound with various biological activities.

The uniqueness of N-[(3-CHLOROPHENYL)METHYL]-2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE lies in its specific structural features, such as the presence of the chlorophenyl and dimethoxy-methyl-oxochromenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20ClNO5/c1-12-15-8-18(26-2)19(27-3)10-17(15)28-21(25)16(12)9-20(24)23-11-13-5-4-6-14(22)7-13/h4-8,10H,9,11H2,1-3H3,(H,23,24)

InChI Key

YHMKJHNYBURRTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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